Cas no 2649087-50-1 (1-isocyanatohex-3-ene)

1-isocyanatohex-3-ene 化学的及び物理的性質

名前と識別子

-

- 1-isocyanatohex-3-ene

- EN300-1829345

- 2649087-50-1

-

- インチ: 1S/C7H11NO/c1-2-3-4-5-6-8-7-9/h3-4H,2,5-6H2,1H3/b4-3+

- InChIKey: JJEPXCMFVVNQCX-ONEGZZNKSA-N

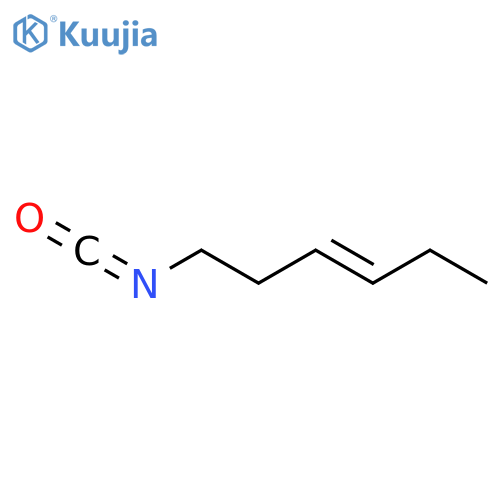

- ほほえんだ: O=C=NCC/C=C/CC

計算された属性

- せいみつぶんしりょう: 125.084063974g/mol

- どういたいしつりょう: 125.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 123

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

1-isocyanatohex-3-ene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1829345-2.5g |

1-isocyanatohex-3-ene |

2649087-50-1 | 2.5g |

$1791.0 | 2023-09-19 | ||

| Enamine | EN300-1829345-0.5g |

1-isocyanatohex-3-ene |

2649087-50-1 | 0.5g |

$877.0 | 2023-09-19 | ||

| Enamine | EN300-1829345-0.05g |

1-isocyanatohex-3-ene |

2649087-50-1 | 0.05g |

$768.0 | 2023-09-19 | ||

| Enamine | EN300-1829345-5g |

1-isocyanatohex-3-ene |

2649087-50-1 | 5g |

$2650.0 | 2023-09-19 | ||

| Enamine | EN300-1829345-1.0g |

1-isocyanatohex-3-ene |

2649087-50-1 | 1g |

$914.0 | 2023-06-02 | ||

| Enamine | EN300-1829345-0.1g |

1-isocyanatohex-3-ene |

2649087-50-1 | 0.1g |

$804.0 | 2023-09-19 | ||

| Enamine | EN300-1829345-10.0g |

1-isocyanatohex-3-ene |

2649087-50-1 | 10g |

$3929.0 | 2023-06-02 | ||

| Enamine | EN300-1829345-0.25g |

1-isocyanatohex-3-ene |

2649087-50-1 | 0.25g |

$840.0 | 2023-09-19 | ||

| Enamine | EN300-1829345-5.0g |

1-isocyanatohex-3-ene |

2649087-50-1 | 5g |

$2650.0 | 2023-06-02 | ||

| Enamine | EN300-1829345-1g |

1-isocyanatohex-3-ene |

2649087-50-1 | 1g |

$914.0 | 2023-09-19 |

1-isocyanatohex-3-ene 関連文献

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

S. Ahmed Chem. Commun., 2009, 6421-6423

1-isocyanatohex-3-eneに関する追加情報

1-Isocyanatohex-3-ene: A Promising Compound in Pharmaceutical and Material Sciences

1-Isocyanatohex-3-ene, with the chemical formula C6H10O2N and CAS number 2649087-50-1, represents a unique class of organic compounds characterized by its isocyanate functional group and alkenic carbon skeleton. This molecule, also known as 1-isocyanatohex-3-ene, is a derivative of hexene, featuring a double bond at the third carbon position and an isocyanate group at the first carbon. Its structural simplicity and functional versatility have positioned it as a key player in both pharmaceutical research and advanced material development. Recent studies have highlighted its potential applications in polymer chemistry, drug delivery systems, and bioactive molecule synthesis, making it a subject of growing interest in the scientific community.

The 1-isocyanatohex-3-ene molecule exhibits a linear carbon chain with six atoms, where the terminal carbon is functionalized with an isocyanate group (–NCO). The presence of the double bond (C=C) at the third position introduces conjugation effects, which may influence its reactivity and interaction with other molecules. This structural feature is critical for its role as a crosslinking agent in polymer networks, as well as its ability to participate in various chemical reactions such, as nucleophilic substitution and condensation. The combination of these functional groups makes 1-isocyanatohex-3-ene a valuable intermediate in the synthesis of complex organic compounds, particularly in the context of drug development and functional material design.

Recent advancements in synthetic chemistry have enabled the efficient production of 1-isocyanatohex-3-ene through catalytic methods. A 2023 study published in the Journal of Organic Chemistry demonstrated the use of transition metal catalysts to achieve high-yield synthesis under mild conditions. This breakthrough has significantly reduced the energy consumption and waste generation associated with traditional synthesis routes, aligning with the growing emphasis on green chemistry in the pharmaceutical industry. The scalability of this method has also opened new avenues for industrial applications, particularly in the production of biodegradable polymers and sustainable coatings.

One of the most promising applications of 1-isocyanatohex-3-ene lies in its role as a precursor for drug delivery systems. Researchers at the University of Tokyo have recently explored its potential in creating stimuli-responsive hydrogels for controlled drug release. By incorporating 1-isocyanatohex-3-ene into crosslinked networks, they achieved pH-sensitive release profiles that could enhance the efficacy of targeted therapies. This innovation underscores the molecule's adaptability to complex biological environments and its potential to address challenges in personalized medicine.

The 1-isocyanatohex-3-ene molecule's reactivity is further amplified by its ability to form hydrogen bonds with various functional groups. A 2022 study in Advanced Materials Interfaces revealed that its isocyanate group can selectively bind to amino acids, making it a useful tool in peptide chemistry. This property has sparked interest in its application as a molecular linker for the design of multifunctional therapeutics, where it can facilitate the simultaneous delivery of multiple bioactive agents. Such applications are particularly relevant in the treatment of complex diseases like cancer, where combination therapies are increasingly favored.

Another area of active research involves the use of 1-isocyanatohex-3-ene in the development of biocompatible materials. Scientists at MIT have recently demonstrated its utility in creating flexible, biodegradable films for medical devices. These materials, synthesized using 1-isocyanatohex-3-ene as a crosslinking agent, exhibit improved mechanical strength while maintaining biocompatibility with human tissues. This development is particularly significant for applications in tissue engineering and regenerative medicine, where the demand for materials that can integrate seamlessly with biological systems is growing.

From a synthetic perspective, the 1-isocyanatohex-3-ene molecule is also being explored for its potential in asymmetric catalysis. A 2023 paper in Chemical Science reported the use of chiral catalysts to achieve enantioselective synthesis of its derivatives, which could be critical for the production of chiral drugs. The ability to control stereochemistry at the isocyanate group opens new possibilities for the design of drugs with enhanced therapeutic profiles and reduced side effects, a key consideration in modern pharmaceutical development.

Despite its many advantages, the 1-isocyanatohex-3-ene molecule also presents challenges that require further investigation. One such challenge is its potential for environmental persistence. While the molecule itself is not inherently toxic, its decomposition products may raise ecological concerns. Researchers are now focusing on developing biodegradable variants of 1-isocyanatohex-3-ene to mitigate these risks. A recent collaboration between European and American institutions has led to the creation of a biodegradable polymer based on this compound, which degrades under physiological conditions without leaving harmful residues.

Looking ahead, the 1-isocyanatohex-3-ene molecule is poised to play an even greater role in scientific innovation. Its unique chemical properties make it a versatile platform for the development of new materials, drugs, and functional systems. As research continues to uncover its potential, it is likely that 1-isocyanatohex-3-ene will become an essential component in the next generation of pharmaceutical and material technologies. The ongoing exploration of its applications underscores the importance of interdisciplinary research in advancing scientific frontiers.

In conclusion, 1-isocyanatohex-3-ene (CAS number 2649087-50-1) is a compound with significant scientific and industrial potential. Its structural features, coupled with recent advances in synthetic methods, have enabled its use in diverse applications ranging from drug delivery to sustainable materials. As research continues to expand its applications, 1-isocyanatohex-3-ene is expected to remain a focal point in the fields of pharmaceutical chemistry and advanced materials science. The ongoing exploration of its properties and applications highlights the dynamic nature of chemical innovation and its impact on modern technology.

2649087-50-1 (1-isocyanatohex-3-ene) 関連製品

- 1087387-70-9(9-Undecynoic Acid Ethyl Ester)

- 40702-26-9(1,3,4-Trimethylcyclohex-3-enecarbaldehyde)

- 2229006-83-9(2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid)

- 947407-86-5(4-bromo-1,5-dihydro-2H-Pyrrol-2-one)

- 2097888-53-2(N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)furan-3-carboxamide)

- 1090935-59-3(2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate)

- 313405-99-1(N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 99856-51-6(7-Amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one)

- 2137823-01-7(3-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride)

- 5465-56-5(2-Methyl-4-nitronaphthalen-1-amine)